molecular formula C12H10O4 B7949156 3,3'-(p-Phenylene)diacrylic acid

3,3'-(p-Phenylene)diacrylic acid

Cat. No. B7949156
M. Wt: 218.20 g/mol
InChI Key: AAFXQFIGKBLKMC-UHFFFAOYSA-N
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Description

3,3'-(p-Phenylene)diacrylic acid is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(p-Phenylene)diacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(p-Phenylene)diacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermotropic Liquid-Crystalline Properties : Polymers containing p-phenylene diacrylic groups, prepared through direct polycondensation, exhibit thermotropic liquid-crystalline properties. These polymers display threaded or Schlieren texture under optical polarizing microscopy and have decreased melting temperatures in the range of 254–354°C due to the incorporation of the p-phenylene diacrylic group into the main chain (Li, Hsu, & Chang, 1993).

  • Depolymerization Behavior : Poly(p-phenylene diacrylic acid diethyl ester) [poly(p-PDA-Et)] exhibits both photochemical and thermal depolymerization, with the cleavage of the cyclobutane ring. Photochemical depolymerization in solution leads to oligomer formation, while thermal depolymerization results in low molecular weight polymer and monomer (Nakanishi, Hasegawa, & Tasai, 1975).

  • New Polyamides with p-Phenylenediacryloyl Moieties : Synthesis of new polyamides containing p-phenylenediacryloyl moieties in the main chain has been achieved. These polymers exhibit high yield and inherent viscosity between 0.35–0.65 dL/g, characterized by thermal gravimetric analysis, solubility test, FTIR and UV–vis spectroscopy (Faghihi & Naghavi, 2008).

  • Synthesis of Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid : A new monomer containing p-phenylenediacryloyl moiety has been synthesized using a three-step reaction. The resulting polyamides display varying morphologies and enhanced nonlinear optical properties, making them suitable for applications like two-photon biological imaging (Faghihi, 2008).

  • Water-Soluble Poly(p-phenylenes) and Their Luminescent Properties : Water-soluble poly(p-phenylene) derivatives have been synthesized with applications in photoluminescent and electroluminescent materials, demonstrating potential use in biological imaging and sensing technologies (Kim et al., 1998).

properties

IUPAC Name

3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025879
Record name 3,3'-(p-Phenylene)diacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(p-Phenylene)diacrylic acid

CAS RN

16323-43-6
Record name p-Phenylenediacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16323-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(p-Phenylene)diacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(p-phenylene)diacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YP Li, DJ Sun, H Zang, GF Su, YL Li - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, {[Zn(C12H8O4)(C12H8N2)(H2O)]·0.5H2O}n, each ZnII atom is six-coordinated by two N atoms from one 1,10-phenanthroline (phen), three carboxylate O atoms …
Number of citations: 1 scripts.iucr.org
ZL Xu, ZG Kong, SB Sun, XY Wang - Acta Crystallographica Section …, 2009 - scripts.iucr.org
The title cobalt(II) coordination polymer, poly[[diaquacobalt(II)]-μ4-3,3′-(p-phenylene)diacrylato], [Co(C12H8O4)(H2O)2]n, was obtained by reaction of Co(NO3)2·6H2O and 3,3′-(p-…
Number of citations: 3 scripts.iucr.org
JUNI NAGASAWA, R BHATNAGAR… - Journal of …, 1993 - jstage.jst.go.jp
2. Method Materials-Di-and monoalkyl ester of p-PDA were prepared as described previously [8]. p-PDAmCn-PVA was synthesized from fully saponified PVA of P= 1700 and p-…
Number of citations: 7 www.jstage.jst.go.jp

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